Cas no 16381-48-9 (7-Chloro-3-methyl-1H-indole-2-carboxylic acid)
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 7-Chloro-3-methyl-1H-indole-2-carboxylic acid
- 7-Chloro-3-methyl-1H-indole-2-carboxylicacid
- EN300-248089
- AKOS000266706
- MFCD07643275
- A12125
- CS-0215446
- SCHEMBL4076852
- 16381-48-9
- Z1269186705
- STK692727
- AS-66670
-
- MDL: MFCD07643275
- Inchi: 1S/C10H8ClNO2/c1-5-6-3-2-4-7(11)9(6)12-8(5)10(13)14/h2-4,12H,1H3,(H,13,14)
- InChI Key: UJVTZVNZWSRCNL-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC2=C1NC(C(=O)O)=C2C
Computed Properties
- Exact Mass: 209.0243562g/mol
- Monoisotopic Mass: 209.0243562g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 53.1Ų
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 033626-500mg |
7-Chloro-3-methyl-1H-indole-2-carboxylic acid |
16381-48-9 | 500mg |
$300.00 | 2023-09-09 | ||
| Matrix Scientific | 033626-1g |
7-Chloro-3-methyl-1H-indole-2-carboxylic acid |
16381-48-9 | 1g |
$462.00 | 2023-09-09 | ||
| Chemenu | CM242728-5g |
7-Chloro-3-methyl-1H-indole-2-carboxylic acid |
16381-48-9 | 95%+ | 5g |
$825 | 2021-08-04 | |
| TRC | C377215-25mg |
7-chloro-3-methyl-1H-indole-2-carboxylic Acid |
16381-48-9 | 25mg |
$ 70.00 | 2022-04-01 | ||
| TRC | C377215-50mg |
7-chloro-3-methyl-1H-indole-2-carboxylic Acid |
16381-48-9 | 50mg |
$ 95.00 | 2022-04-01 | ||
| TRC | C377215-250mg |
7-chloro-3-methyl-1H-indole-2-carboxylic Acid |
16381-48-9 | 250mg |
$ 340.00 | 2022-04-01 | ||
| Chemenu | CM242728-1g |
7-Chloro-3-methyl-1H-indole-2-carboxylic acid |
16381-48-9 | 95%+ | 1g |
$264 | 2023-02-02 | |
| eNovation Chemicals LLC | D770615-0.25g |
7-CHLORO-3-METHYL-1H-INDOLE-2-CARBOXYLIC ACID |
16381-48-9 | 95% | 0.25g |
$190 | 2023-09-04 | |
| abcr | AB553429-500 mg |
7-Chloro-3-methyl-1H-indole-2-carboxylic acid; . |
16381-48-9 | 500MG |
€688.90 | 2022-03-01 | ||
| abcr | AB553429-1 g |
7-Chloro-3-methyl-1H-indole-2-carboxylic acid; . |
16381-48-9 | 1g |
€935.40 | 2022-03-01 |
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Suppliers
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
Additional information on 7-Chloro-3-methyl-1H-indole-2-carboxylic acid
Professional Introduction to 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS No. 16381-48-9)
7-Chloro-3-methyl-1H-indole-2-carboxylic acid, with the chemical formula C11H8ClNO2, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number CAS No. 16381-48-9, has garnered attention due to its versatile applications in the synthesis of biologically active molecules. Its structural framework, featuring a chlorinated indole core and a carboxylic acid substituent, makes it a valuable intermediate in the development of various pharmacological agents.
The indole scaffold is a prominent motif in natural products and pharmaceuticals, known for its broad spectrum of biological activities. The presence of a chlorine atom at the 7-position and a methyl group at the 3-position introduces unique electronic and steric properties to the molecule, enhancing its reactivity and potential utility in drug design. The carboxylic acid functionality at the 2-position further expands its synthetic possibilities, allowing for further derivatization into esters, amides, or other pharmacophores.
In recent years, 7-Chloro-3-methyl-1H-indole-2-carboxylic acid has been extensively studied for its role in the development of novel therapeutic agents. One of the most compelling areas of research involves its application in the synthesis of indole-based inhibitors targeting various enzymes and receptors. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in cancer metabolism, such as isocitrate dehydrogenase (IDH) mutants. These inhibitors have been the subject of numerous preclinical studies, demonstrating significant potential in oncology.
The chlorinated indole core of 7-Chloro-3-methyl-1H-indole-2-carboxylic acid also makes it a valuable building block in the synthesis of small-molecule drugs targeting neurological disorders. Recent studies have highlighted its utility in generating compounds that modulate neurotransmitter receptors, such as serotonin and dopamine receptors. These modulators have shown promise in preclinical models for conditions like depression, anxiety, and Parkinson's disease. The ability to fine-tune the electronic properties of the indole ring through functional group modifications allows researchers to develop highly specific and potent ligands.
Beyond its applications in central nervous system (CNS) drug discovery, 7-Chloro-3-methyl-1H-indole-2-carboxylic acid has been explored for its antimicrobial properties. The indole moiety is known to exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Researchers have leveraged this property to design novel antibiotics and antifungal agents. The chloro substituent enhances the compound's bioavailability and metabolic stability, making it an attractive candidate for further development.
The carboxylic acid group in 7-Chloro-3-methyl-1H-indole-2-carboxylic acid provides a versatile handle for chemical modifications, enabling the synthesis of a wide range of derivatives with tailored biological activities. For example, conjugation with heterocyclic compounds or other bioactive moieties can lead to hybrid molecules with enhanced pharmacological properties. Such hybridization strategies have been successfully employed in the development of antiviral agents, where indole-based cores have been integrated with nucleoside analogs or other antiviral scaffolds.
The synthetic pathways for producing 7-Chloro-3-methyl-1H-indole-2-carboxylic acid are well-documented and optimized, making it readily accessible for research purposes. Common synthetic routes involve chlorination and methylation reactions on pre-existing indole derivatives, followed by carboxylation at the 2-position. These methods leverage established organic transformations and ensure high yields and purity, making the compound suitable for both academic research and industrial applications.
The growing interest in green chemistry has also influenced the synthesis of CAS No. 16381-48-9. Researchers are increasingly adopting sustainable methodologies to minimize waste and reduce environmental impact. For instance, catalytic processes and solvent-free reactions have been explored to improve efficiency and sustainability. These advancements not only enhance the economic viability of producing this compound but also align with global efforts to promote environmentally responsible chemical synthesis.
In conclusion, 7-Chloro-3-methyl-1H-indole-2-carboxylic acid represents a fascinating compound with diverse applications in pharmaceutical chemistry. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules targeting various diseases. The ongoing research into its derivatives continues to uncover new therapeutic possibilities, underscoring its importance in modern drug discovery efforts.
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